

VT-105 CAS number 2417718-38-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to **VT-105** (CAS: 2417718-38-6): A Potent and Selective TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **VT-105** (CAS Number 2417718-38-6), a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. This document consolidates available data on its chemical properties, mechanism of action, biological activity, and key experimental protocols.

Introduction

VT-105 is a novel therapeutic agent that targets the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size.[1] In many cancers, particularly those with mutations in the Neurofibromatosis Type 2 (NF2) gene like malignant mesothelioma, the Hippo pathway is inactivated.[2] This inactivation leads to the nuclear translocation of transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[3]

TEAD proteins require a post-translational modification known as auto-palmitoylation to become competent for YAP/TAZ binding.[2] **VT-105** functions by binding to a central pocket in TEAD, thereby blocking this auto-palmitoylation step. This action disrupts the YAP/TAZ-TEAD interaction, preventing the transcription of oncogenic target genes and selectively inhibiting the growth of Hippo-pathway-deficient tumors.[2][4][5]



Physicochemical Properties of VT-105

The key chemical and physical properties of **VT-105** are summarized below.

Property	Value	Reference(s)
CAS Number	2417718-38-6	[4][5][6]
Synonyms	VT105, VT 105	[6][7]
Molecular Formula	C24H18F3N3O	[4][5][8]
Molecular Weight	421.42 g/mol	[4][5][8]
IUPAC Name	N-[(1S)-1-pyridin-2-ylethyl]-8- [4- (trifluoromethyl)phenyl]quinolin e-3-carboxamide	[9]
Appearance	White to off-white solid	[4][10]
Solubility	10 mM in DMSO	[4][5]
Predicted Boiling Point	591.9 ± 50.0 °C	[10]
Predicted Density	1.288 ± 0.06 g/cm ³	[10]
Predicted pKa	12.27 ± 0.46	[10]

Mechanism of Action: Targeting the Hippo-YAP-TEAD Pathway

VT-105 exerts its anti-tumor effect by intervening at a critical juncture in the Hippo signaling pathway.

The Hippo Pathway: "ON" vs. "OFF" State

 Hippo "ON" State (Tumor Suppressive): In normal tissues, the core Hippo kinase cascade (MST1/2 and LATS1/2) is active. LATS1/2 phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation.







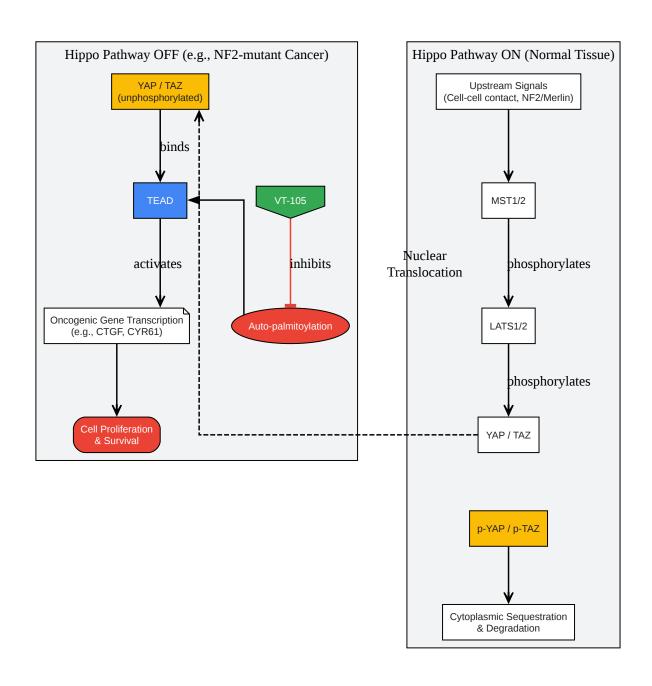
This prevents YAP/TAZ from entering the nucleus, and TEAD-mediated transcription is repressed.[11][12]

 Hippo "OFF" State (Oncogenic): In cancers with mutations like NF2-deficiency, the Hippo kinase cascade is inactive. Unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors.[2][3]

VT-105's Point of Intervention

For the YAP/TAZ-TEAD complex to be transcriptionally active, TEAD must first undergo auto-palmitoylation on a conserved cysteine residue within a central lipid-binding pocket.[2] **VT-105** is designed to occupy this pocket, physically preventing the attachment of palmitate. By blocking TEAD auto-palmitoylation, **VT-105** effectively disrupts the interaction between YAP/TAZ and TEAD, thereby silencing the downstream oncogenic gene expression program. [4][5]





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Caption: The Hippo Signaling Pathway and the inhibitory action of VT-105.



Biological Activity and Preclinical Data

VT-105 is a highly potent inhibitor of YAP/TAZ-TEAD-mediated gene transcription.[4][5] Its efficacy has been demonstrated in both in vitro and in vivo models of NF2-deficient mesothelioma.

In Vitro Activity

Assay Type	Result	Cell Line / Context	Reference(s)
YAP Reporter Assay	IC ₅₀ = 10.4 nM	Luciferase Reporter	[4][5]
Cell Proliferation Inhibition	Potent and Selective	NF2-deficient Mesothelioma	[2][3]
TEAD Palmitoylation	Blocked	In vitro and cellular	[2][4][5]
YAP/TAZ-TEAD Interaction	Disrupted	Co- immunoprecipitation	[2]

In Vivo Activity

Studies on potent, orally bioavailable analogs of **VT-105** have demonstrated significant antitumor activity in mouse xenograft models.

Model	Compound	Dosing	Result	Reference(s)
NF2-deficient Mesothelioma Xenograft	VT104	0.3-3 mg/kg, p.o.	Dose-dependent tumor growth inhibition	[8]
NF2-deficient Mesothelioma Xenograft	Analogs	Oral administration	Selective tumor growth inhibition	[2][3]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TEAD inhibitors like **VT-105**.



Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability after treatment with a test compound.[7]

Materials:

- Opaque-walled 96-well or 384-well plates suitable for luminescence reading.
- · Mammalian cells in culture.
- CellTiter-Glo® Reagent (Promega, Cat.# G7570).
- Multichannel pipette.
- · Orbital shaker.
- · Luminometer.

Procedure:

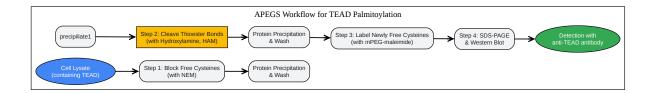
- Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 100 μL per well for 96-well plates). Include control wells with medium only for background measurement.
- Compound Treatment: Add various concentrations of VT-105 to the experimental wells.
 Incubate the plate according to the standard culture protocol (e.g., 72 hours).
- Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
- Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
 Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the final
 CellTiter-Glo® Reagent. Mix by inversion until the substrate is fully dissolved.[5]
- Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 μL of reagent to 100 μL of medium).[6]



- · Lysis and Signal Stabilization:
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record luminescence using a plate-reading luminometer.
- Analysis: Subtract the background luminescence from all readings. Plot the percentage of viable cells against the log concentration of VT-105 and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Acyl-PEGyl Exchange Gel Shift (APEGS) Assay for TEAD Palmitoylation

The APEGS assay is used to detect the palmitoylation status of a target protein. It involves blocking free cysteines, cleaving the palmitoyl-thioester linkage, and then labeling the newly exposed cysteine with a large polyethylene glycol (PEG) maleimide molecule, which causes a detectable size shift on a Western blot.[1][13]



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Caption: Experimental workflow for the Acyl-PEGyl Exchange Gel Shift (APEGS) assay.

Materials:



- Cell lysate containing the protein of interest (TEAD).
- N-ethylmaleimide (NEM) for blocking free thiols.
- Hydroxylamine (HAM) for thioester cleavage.
- Tris-HCl as a negative control for HAM.
- mPEG-maleimide (e.g., 5 kDa).
- Reagents for protein precipitation (e.g., methanol/chloroform).
- SDS-PAGE and Western blotting reagents.
- Primary antibody specific for TEAD.

Procedure:

- Blocking Free Cysteines: Incubate the protein lysate with a high concentration of NEM (e.g., 50 mM) to irreversibly block all cysteine residues that are not protected by palmitoylation.[1]
- Protein Precipitation: Precipitate the proteins to remove excess NEM. A methanol/chloroform precipitation method is effective. Wash the pellet thoroughly.
- Cleavage of Palmitate: Resuspend the protein pellet. Split the sample into two aliquots.
 - Test Sample: Treat with hydroxylamine (HAM, e.g., 1 M, pH 7.4) to specifically cleave the thioester bond linking palmitate to cysteine.[1]
 - Control Sample: Treat with a control buffer (e.g., Tris-HCl) instead of HAM.
- Protein Precipitation: Precipitate the proteins again to remove the cleavage reagent. Wash the pellet.
- Labeling with mPEG-maleimide: Resuspend both test and control pellets in a buffer containing mPEG-maleimide. The PEG molecule will covalently attach to the cysteine residues that were exposed by HAM treatment.



Analysis: Quench the labeling reaction and analyze the samples by SDS-PAGE followed by
Western blotting using an anti-TEAD antibody. A band shift corresponding to the mass of the
attached PEG molecule will be observed only in the HAM-treated sample if the TEAD protein
was originally palmitoylated. Treatment with VT-105 prior to cell lysis would show a reduction
or absence of this band shift.

Safety, Handling, and Storage

It is crucial to handle **VT-105** with appropriate safety precautions in a laboratory setting.



Category	Recommendation	Reference(s)
Hazard Classification	Acute toxicity, Oral (Category 4) - Harmful if swallowed. Acute aquatic toxicity (Category 1) - Very toxic to aquatic life. Chronic aquatic toxicity (Category 1) - Very toxic to aquatic life with long lasting effects.	[6]
Handling	Avoid inhalation, dust formation, and contact with skin and eyes. Use in a well-ventilated area. Wear appropriate personal protective equipment (safety goggles, gloves, lab coat). Wash hands thoroughly after handling.	[6]
Storage (Solid Powder)	Long-term: -20°C (up to 3 years). Short-term: 4°C (up to 2 years).	[8][9]
Storage (In Solvent)	-80°C for up to 6 months20°C for up to 1 month.	[8][14]
Disposal	Dispose of contents/container to an approved waste disposal plant, avoiding release to the environment.	[6]

Conclusion

VT-105 is a potent and selective, first-in-class TEAD auto-palmitoylation inhibitor. By disrupting the crucial YAP/TAZ-TEAD interaction, it effectively suppresses the oncogenic signaling cascade driven by Hippo pathway inactivation. With demonstrated preclinical efficacy in relevant cancer models, **VT-105** and its analogs represent a promising therapeutic strategy for treating cancers dependent on YAP/TAZ-TEAD signaling, such as NF2-deficient mesothelioma.



The data and protocols presented in this guide provide a foundational resource for researchers working to further elucidate the therapeutic potential of targeting TEAD transcription factors.

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- To cite this document: BenchChem. [VT-105 CAS number 2417718-38-6 properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12370166#vt-105-cas-number-2417718-38-6-properties]

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